![molecular formula C13H19ClN2O B107944 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol CAS No. 32229-98-4](/img/structure/B107944.png)
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
Overview
Description
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol: is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a propanol chain.
Mechanism of Action
Target of Action
The primary target of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is the 5-HT1D receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and inhibits the release of neurotransmitters .
Mode of Action
This compound acts as a selective antagonist at the 5-HT1D receptor . This compound displays 60-fold selectivity over the 5-HT1B receptor, indicating a strong preference for the 5-HT1D receptor .
Biochemical Pathways
The antagonism of the 5-HT1D receptor by this compound can affect various biochemical pathways. The 5-HT1D receptor is involved in the regulation of serotonin release, and thus, blocking this receptor can lead to increased levels of serotonin in the synaptic cleft . This can impact various downstream effects related to mood, appetite, and sleep.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its antagonism of the 5-HT1D receptor. By blocking this receptor, it can modulate the serotonergic system and potentially influence physiological processes such as mood regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol typically involves the reaction of 1-(3-chlorophenyl)piperazine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol serves as a crucial building block for synthesizing various organic compounds. Its unique chemical properties enable researchers to explore new synthetic pathways and develop novel materials .
Biology
This compound is extensively used in biological research to study receptor-ligand interactions. Specifically, it acts as a selective antagonist at the 5-HT1D receptor , which plays a significant role in serotonin regulation. By blocking this receptor, researchers can investigate its effects on serotonin levels and related physiological processes, such as mood regulation and anxiety .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects in treating neurological disorders. Its role as a serotonergic antagonist suggests possible applications in managing conditions like depression and anxiety disorders. Preliminary studies indicate that modulation of the serotonergic system through this compound may lead to beneficial outcomes in clinical settings .
Industrial Applications
Beyond academic research, this compound is utilized in the development of specialty chemicals and new materials. Its distinct chemical structure lends itself to various industrial applications, including the production of pharmaceuticals and agrochemicals .
Case Study 1: Serotonin Receptor Modulation
A study investigated the effects of this compound on serotonin release in animal models. The findings indicated that antagonism of the 5-HT1D receptor led to increased serotonin levels in the synaptic cleft, suggesting potential therapeutic benefits for mood disorders .
Case Study 2: Synthesis of Novel Ligands
Researchers have utilized this compound as a precursor in synthesizing new ligands for various receptors. The successful modification of its structure has allowed for the development of compounds with enhanced affinity and selectivity for target receptors, paving the way for innovative drug discovery efforts .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: A related compound with similar structural features but lacking the propanol chain.
4-(3-Chlorophenyl)-1-piperazinyl]-1,1-diphenylpropan-2-ol: A compound with a similar piperazine ring but different substituents on the phenyl ring.
Uniqueness: 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is unique due to its specific combination of a 3-chlorophenyl group and a propanol chain attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol, is a compound that has garnered interest due to its biological activity, particularly as a selective antagonist at the 5-HT1D serotonin receptor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The primary target of this compound is the 5-HT1D receptor , which is part of the serotonergic system. By acting as a selective antagonist, this compound can modulate serotonin release, leading to increased levels of serotonin in the synaptic cleft. This mechanism is crucial for understanding its potential effects on mood regulation and other physiological processes.
Biochemical Pathways
The antagonism of the 5-HT1D receptor influences various biochemical pathways:
- Serotonin Regulation : Blocking this receptor can enhance serotonin signaling, which may be beneficial in treating mood disorders.
- Neurotransmitter Release : The compound's action may affect the release of other neurotransmitters, contributing to its overall pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies:
Study | Focus | Findings |
---|---|---|
Study A | Receptor Binding Affinity | Demonstrated high affinity for 5-HT1D receptors with a Ki value indicating potent antagonistic action. |
Study B | Antidepressant Effects | In vivo models showed potential antidepressant-like effects through modulation of serotonin levels. |
Study C | Antimicrobial Activity | Exhibited antimicrobial properties against specific bacterial strains, indicating broader therapeutic potential. |
Case Studies
- Antidepressant Potential : Research indicated that compounds similar to this compound could exhibit antidepressant effects by increasing synaptic serotonin levels. In animal models, administration led to reduced depressive-like behaviors, suggesting its utility in treating depression .
- Antimicrobial Activity : A study reported that derivatives containing the piperazine structure displayed significant antimicrobial activity against various pathogens. The introduction of the chlorophenyl group was noted to enhance this activity .
- Structure-Activity Relationship (SAR) : Investigations into related compounds have established SARs that provide insights into how modifications influence receptor selectivity and biological efficacy. For instance, variations in substituents on the piperazine ring were shown to affect binding affinity and selectivity towards different serotonin receptors .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-12-3-1-4-13(11-12)16-8-6-15(7-9-16)5-2-10-17/h1,3-4,11,17H,2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOVZUZZHTZBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCO)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954065 | |
Record name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32229-98-4 | |
Record name | NSC85390 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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